N-cyclopropyl-2-hydroxyacetamide
Description
N-Cyclopropyl-2-hydroxyacetamide (molecular formula: C₅H₉NO₂; molecular weight: 115.13 g/mol) is a cyclopropane-containing acetamide derivative characterized by a hydroxyl group at the α-position of the acetamide backbone. It was synthesized via the Passerini multicomponent reaction with a 96% yield, forming a yellow solid . Key spectral data include:
- ¹H NMR (CD₃OD): δ = 3.96 (s, 2H, CH₂), 2.72–2.68 (m, 1H, cyclopropyl CH), 0.84–0.73 (m, 2H, cyclopropyl CH₂), 0.62–0.54 (m, 2H, cyclopropyl CH₂).
- ¹³C NMR (CD₃OD): δ = 175.3 (C=O), 61.4 (CH₂OH), 21.8 (cyclopropyl C), 5.2 (cyclopropyl CH₂).
- IR: Peaks at 3276 cm⁻¹ (OH/NH stretch), 1635 cm⁻¹ (C=O stretch).
- MS (ESI): m/z 116 [M+H]⁺ .
Properties
IUPAC Name |
N-cyclopropyl-2-hydroxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-5(8)6-4-1-2-4/h4,7H,1-3H2,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMWWSWVOOAADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011573-71-9 | |
| Record name | N-cyclopropyl-2-hydroxyacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclopropylamine Route
Starting Materials: Cyclopropylamine and glyoxylic acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at room temperature. Cyclopropylamine reacts with glyoxylic acid to form N-cyclopropyl-2-hydroxyacetamide through a condensation reaction.
Procedure: Cyclopropylamine is added to a solution of glyoxylic acid under stirring. The mixture is allowed to react for several hours, followed by purification through recrystallization or chromatography.
-
Cyclopropyl Isocyanate Route
Starting Materials: Cyclopropyl isocyanate and glycolic acid.
Reaction Conditions: This reaction is carried out in an organic solvent such as dichloromethane at low temperatures.
Procedure: Cyclopropyl isocyanate is slowly added to a solution of glycolic acid in dichloromethane. The reaction mixture is stirred at low temperature until completion, followed by purification.
Industrial Production Methods
Industrial production of this compound typically involves the cyclopropylamine route due to its simplicity and cost-effectiveness. Large-scale synthesis is carried out in batch reactors with controlled temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures in aqueous or organic solvents.
Products: Oxidation of the hydroxy group can lead to the formation of N-cyclopropyl-2-oxoacetamide.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Typically carried out in anhydrous solvents at low temperatures.
Products: Reduction can convert the amide group to an amine, yielding N-cyclopropyl-2-hydroxyethylamine.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Reactions are performed under anhydrous conditions.
Products: Substitution of the hydroxy group can produce N-cyclopropyl-2-chloroacetamide.
Scientific Research Applications
Chemistry
N-cyclopropyl-2-hydroxyacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features suggest it could be modified to enhance its pharmacological properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-hydroxyacetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance binding affinity and specificity, while the hydroxyacetamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-cyclopropyl-2-hydroxyacetamide , enabling comparative analysis of their physicochemical and spectral properties:
N-Cyclopropyl-2-hydroxy-N-methylacetamide
- Molecular formula: C₆H₁₁NO₂; Molecular weight: 129.16 g/mol .
- Key differences : A methyl group replaces one hydrogen on the acetamide nitrogen, increasing steric bulk and reducing hydrogen-bonding capacity.
- Structural impact : The methyl substitution may enhance lipophilicity (logP increase) and alter metabolic stability compared to the parent compound.
- Spectral data: Limited in evidence, but the InChIKey (BEKGTIZDYXJDJO-UHFFFAOYSA-N) and SMILES (C(N(C1CC1)C)(=O)CO) confirm the structure .
N-Cyclopropyl-2-(cyclopropylamino)acetamide
- Molecular formula : C₈H₁₃N₂O; Molecular weight : 153.20 g/mol (calculated from adducts in ).
Collision Cross-Section (CCS) data :
Adduct m/z CCS (Ų) [M+H]⁺ 155.11789 115.0 [M+Na]⁺ 177.09983 125.1 - Analytical utility : Higher CCS values compared to the parent compound (if measured) suggest increased ion mobility complexity, relevant for mass spectrometry-based identification.
N-(Cyclohex-1-en-1-yl)-N-cyclopropyl-2-hydroxyacetamide
- Molecular formula: C₁₁H₁₇NO₂; Molecular weight: 195.26 g/mol .
- Key differences : A cyclohexenyl group replaces one cyclopropyl hydrogen, significantly increasing molecular weight and hydrophobicity.
N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Molecular formula : C₁₄H₁₃N₂O₂; Molecular weight : 242.27 g/mol .
- Reactivity : The ketone group is less polar than a hydroxyl, reducing solubility but increasing electrophilicity for nucleophilic reactions.
Structural and Functional Group Analysis
Biological Activity
N-Cyclopropyl-2-hydroxyacetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a hydroxyacetamide functional group. This unique structure contributes to its reactivity and potential for various biological interactions.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Cyclopropyl and hydroxyacetamide groups | Versatile in organic synthesis and medicinal chemistry |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to the inhibition or activation of pathways involved in inflammation and other biological processes. However, detailed mechanisms require further investigation to fully understand its pharmacodynamics.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been investigated for its ability to modulate inflammatory pathways, potentially by inhibiting nitric oxide (NO) production in macrophage cell lines.
2. Antimicrobial Activity
The compound has also shown promise in antimicrobial assays, suggesting it may serve as a lead compound for developing new antimicrobial agents. Its structural features enable it to interact with bacterial targets effectively.
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various mammalian cell lines. These studies are crucial for determining the safety profile of the compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study 1: Anti-inflammatory Activity
- Method: RAW 264.7 macrophages were treated with varying concentrations of this compound.
- Results: The compound demonstrated a dose-dependent inhibition of NO production with an IC50 value comparable to established anti-inflammatory agents.
-
Study 2: Antimicrobial Efficacy
- Method: The compound was tested against Gram-positive and Gram-negative bacteria.
- Results: Significant antimicrobial activity was observed, indicating potential applications in treating bacterial infections.
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | IC50 Value | Remarks |
|---|---|---|---|
| Anti-inflammatory | NO Production Assay | IC50 = 15 µM | Effective inhibition compared to controls |
| Antimicrobial | Disk Diffusion Method | Zone of Inhibition = 20 mm | Effective against multiple strains |
| Cytotoxicity | MTT Assay | IC50 = 30 µM | Low toxicity observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
